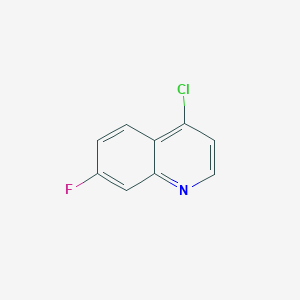

4-Chloro-7-fluoroquinoline

Description

The exact mass of the compound 4-Chloro-7-fluoroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-7-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXZTTXOYYOVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569121 | |

| Record name | 4-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-82-2 | |

| Record name | 4-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-7-fluoroquinoline CAS number and properties

An In-Depth Technical Guide to 4-Chloro-7-fluoroquinoline: Synthesis, Properties, and Applications in Fluoroquinolone Drug Discovery

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a cornerstone in the development of a vast array of therapeutic agents. Its versatile structure has given rise to numerous blockbuster drugs, particularly in the realm of infectious diseases. Among the myriad of quinoline derivatives, 4-Chloro-7-fluoroquinoline has emerged as a pivotal building block, a critical intermediate in the synthesis of several potent fluoroquinolone antibiotics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Chloro-7-fluoroquinoline, from its fundamental properties and synthesis to its strategic application in the creation of life-saving medicines. As a Senior Application Scientist, my objective is not merely to present data, but to offer insights into the causality behind the chemical principles and experimental choices that underpin the use of this important molecule.

Core Compound Identification and Physicochemical Properties

The unique reactivity and structural features of 4-Chloro-7-fluoroquinoline stem from its specific arrangement of atoms. A thorough understanding of its basic properties is the foundation for its effective utilization in synthesis.

CAS Number: 391-82-2

Molecular Formula: C₉H₅ClFN

Molecular Weight: 181.59 g/mol

| Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Melting Point | 73-77 °C | |

| Boiling Point | ~259.9 °C (Predicted) | |

| Solubility | Slightly soluble in chloroform and methanol | |

| InChI Key | TTXZTTXOYYOVEV-UHFFFAOYSA-N |

These properties are crucial for practical considerations in a laboratory setting, such as choosing appropriate solvents for reactions and purification, as well as for storage conditions.

Strategic Synthesis of 4-Chloro-7-fluoroquinoline

The construction of the 4-Chloro-7-fluoroquinoline molecule is a multi-step process that leverages classic organic reactions. The most common and industrially relevant approach is a modification of the Gould-Jacobs reaction, followed by a chlorination step.[1][2] This strategy is favored due to the availability of starting materials and the robustness of the reaction sequence.

The Gould-Jacobs Reaction: Building the Quinolone Core

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines from anilines and a malonic ester derivative.[1][3] In the case of 4-Chloro-7-fluoroquinoline, the synthesis commences with 3-fluoroaniline.

Sources

An In-depth Technical Guide on the Synthesis and Characterization of 4-Chloro-7-fluoroquinoline

Foreword

4-Chloro-7-fluoroquinoline stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile building block for the synthesis of a wide array of pharmacologically active molecules, particularly in the realms of antimalarial and anticancer therapies. The presence of the chloro and fluoro substituents on the quinoline framework imparts unique electronic properties that are highly desirable in the design of novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of the synthesis and rigorous characterization of 4-Chloro-7-fluoroquinoline, tailored for researchers, scientists, and professionals in the field of drug development.

PART 1: The Strategic Importance of 4-Chloro-7-fluoroquinoline in Drug Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of 4-Chloro-7-fluoroquinoline offers distinct advantages:

-

The 4-Chloro Group: This functionality serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a diverse range of side chains and functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The 7-Fluoro Group: The incorporation of a fluorine atom at the 7-position can significantly enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the pKa of the quinoline nitrogen, potentially improving the pharmacokinetic profile and target binding affinity of derivative compounds.

The synergistic effect of these two substituents makes 4-Chloro-7-fluoroquinoline a highly valuable precursor for the development of new chemical entities with improved therapeutic potential.

PART 2: Synthesis of 4-Chloro-7-fluoroquinoline: A Robust and Scalable Approach

The Gould-Jacobs reaction is a classic and highly effective method for the construction of the quinoline ring system.[1][2][3] This multi-step synthesis offers a reliable pathway to 4-Chloro-7-fluoroquinoline from readily available starting materials.

Retrosynthetic Analysis and Synthesis Workflow

A logical retrosynthetic disconnection of 4-Chloro-7-fluoroquinoline leads back to 3-fluoroaniline and diethyl ethoxymethylenemalonate. The overall synthetic strategy is depicted below.

Figure 1: Synthesis workflow for 4-Chloro-7-fluoroquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl ((3-fluoroanilino)methylene)malonate

This step involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate.

-

Procedure:

-

In a round-bottom flask, combine 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture at 100-130°C for 1-2 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often crystallize.

-

Wash the crude product with a cold solvent such as hexane to remove any unreacted starting materials.

-

Step 2: Thermal Cyclization to 4-Hydroxy-7-fluoroquinoline

The intermediate from Step 1 undergoes an intramolecular cyclization at high temperature.

-

Procedure:

-

In a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether, heat the solvent to reflux (approximately 250°C).[5][6]

-

Slowly add the diethyl ((3-fluoroanilino)methylene)malonate to the hot solvent.

-

Maintain the reflux for approximately 1 hour to ensure complete cyclization.[5]

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration and wash with hexane to remove the high-boiling solvent.

-

Step 3: Chlorination to 4-Chloro-7-fluoroquinoline

The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent.

-

Procedure:

-

Suspend the crude 4-hydroxy-7-fluoroquinoline in an excess of phosphorus oxychloride (POCl₃).[6][7]

-

Heat the mixture to reflux (approximately 110°C) for 1-3 hours.[6]

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of 7-8.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purification

The crude 4-Chloro-7-fluoroquinoline can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to yield a crystalline solid.[5]

PART 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Spectroscopic Data Summary

| Property | Expected Value |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 84-86 °C[5] |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically appear between 7.0 and 9.0 ppm. |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons appear in the range of 110-165 ppm, with the C-F bond showing characteristic coupling. |

| Mass Spec (m/z) | [M]⁺ at 181 and [M+2]⁺ at 183, indicative of one chlorine atom. |

| IR (KBr, cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), C-F stretching (~1250), C-Cl stretching (~850-750).[8][9] |

Elucidation of Spectroscopic Data

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[10][11] The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the quinoline ring. The large one-bond carbon-fluorine coupling constant (¹JCF) in the ¹³C NMR spectrum is a key diagnostic feature.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized compound.[12][13][14] The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be observed in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16] The spectrum will show characteristic absorption bands for the aromatic ring, the C-F bond, and the C-Cl bond.

PART 4: Safety and Handling

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

High-Temperature Reactions: The thermal cyclization step requires high temperatures. Appropriate heating equipment and careful monitoring are necessary to prevent accidents.

-

General Handling: Standard laboratory safety practices should be followed throughout the synthesis and characterization process.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Horta, P.; Secrieru, A.; Coninckx, A. Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. Targets in Heterocyclic Systems2019 , 260–297. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

-

Organic-Chemistry.org. Gould-Jacobs Reaction. [Link]

-

PubMed Central. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]

-

PubMed Central. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. [Link]

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

-

MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

-

PubMed. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]

-

PubMed. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. [Link]

-

International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. [Link]

- Google Patents.

-

PubChem. 4-Amino-7-chloroquinoline. [Link]

- Google Patents.

-

PubMed. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. [Link]

-

Asian Journal of Advanced Basic Sciences. Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. [Link]

-

ResearchGate. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. [Link]

-

NIH. Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. [Link]

-

Synthesis and Pharmaceutical Applications of Chloro-Containing Molecules for Drug Discovery: A Critical Review. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

-

NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

PubMed. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

Columbia University. Experiment 7. [Link]

- Google Patents.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 8. chemistryjournal.in [chemistryjournal.in]

- 9. columbia.edu [columbia.edu]

- 10. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ajabs.org [ajabs.org]

4-Chloro-7-fluoroquinoline chemical structure and IUPAC name

An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline: Structure, Synthesis, and Applications

Introduction

4-Chloro-7-fluoroquinoline is a halogenated heterocyclic aromatic compound that serves as a critical intermediate in synthetic organic chemistry. Its structural framework is foundational to the development of numerous pharmacologically active molecules. The strategic placement of the chloro and fluoro substituents on the quinoline core imparts unique reactivity, making it a valuable building block, particularly in the synthesis of fluoroquinolone antibiotics.[1][2][3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic pathway, key applications, and essential safety protocols for researchers and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research and regulatory compliance. 4-Chloro-7-fluoroquinoline is defined by its specific arrangement of atoms and bonds.

IUPAC Name: 4-chloro-7-fluoroquinoline[4]

Chemical Structure Diagram: The quinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this derivative, a chlorine atom is substituted at position 4 and a fluorine atom at position 7.

Caption: Generalized workflow for the synthesis of 4-Chloro-7-fluoroquinoline.

Applications in Research and Drug Development

The primary utility of 4-Chloro-7-fluoroquinoline lies in its role as a versatile synthetic intermediate. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines.

Core Building Block for Fluoroquinolones: This compound is a key precursor in the synthesis of fluoroquinolone antibiotics. [1][2]The discovery of nalidixic acid in the 1960s established the antibacterial potential of the quinolone scaffold. [3][5]Subsequent research demonstrated that introducing a fluorine atom at the 6-position (or in this case, the analogous 7-position) and a piperazine or other cyclic amine at the 7-position (requiring displacement of a leaving group like the 4-chloro group in a related series) dramatically enhances the antibacterial spectrum and potency. [1][6][7] Derivatives of this core structure are designed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death. [3][8]The specific substituents on the quinoline ring modulate the drug's spectrum of activity, pharmacokinetic properties, and safety profile. [3][5]

Safety and Handling

As with any laboratory chemical, proper handling of 4-Chloro-7-fluoroquinoline is essential to ensure personnel safety.

-

Hazard Identification: The compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and can cause serious eye damage (Eye Dam. 1). It is also known to cause skin and serious eye irritation. [9]* Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a lab coat. [9] * Handling: Wash skin thoroughly after handling. [9]Avoid ingestion and inhalation. Use in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [9] * Skin: If skin irritation occurs, wash with plenty of soap and water and seek medical advice. [9] * Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. * Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C. [10]Keep the container tightly closed.

-

-

Conclusion

4-Chloro-7-fluoroquinoline is a compound of significant synthetic importance, distinguished by its IUPAC name, 4-chloro-7-fluoroquinoline. Its value is anchored in its role as a key intermediate for constructing more complex molecules, most notably the potent class of fluoroquinolone antibiotics. A thorough understanding of its structure, properties, synthesis, and safe handling procedures is crucial for chemists and pharmaceutical scientists aiming to leverage its reactivity in drug discovery and development programs.

References

-

4-chloro-7-fluoroquinoline (C9H5ClFN). PubChemLite. [Link]

-

4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. [Link]

-

4-Chloro-7-fluoroquinoline | C9H5ClFN | CID 15151229. PubChem - NIH. [Link]

-

Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180. PubChem. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. [Link]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]

-

Ciprofloxacin | C17H18FN3O3 | CID 2764. PubChem - NIH. [Link]

-

Fleroxacin | C17H18F3N3O3 | CID 3357. PubChem - NIH. [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

-

4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem. [Link]

-

Quinolone antibiotic. Wikipedia. [Link]

-

Quinolone antibiotics. PubMed Central - NIH. [Link]

-

FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. FDA. [Link]

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 4-chloro-7-fluoroquinoline (C9H5ClFN) [pubchemlite.lcsb.uni.lu]

- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]

- 10. 4-CHLORO-7-FLUOROQUINOLINE CAS#: 391-82-2 [amp.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-7-fluoroquinoline

Introduction

4-Chloro-7-fluoroquinoline serves as a critical heterocyclic building block in the landscape of pharmaceutical research and development. As a key intermediate, its structural integrity and purity are paramount for the successful synthesis of high-value active pharmaceutical ingredients (APIs), particularly within the renowned class of fluoroquinolone antibiotics. The precise arrangement of its chloro and fluoro substituents on the quinoline core dictates the ultimate pharmacological activity and safety profile of the final drug product.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-7-fluoroquinoline. Designed for researchers, medicinal chemists, and process development scientists, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the molecule's identity and purity. We will delve into the interpretation of experimental data, provide validated protocols, and explain the causal relationships between molecular structure and spectral output, ensuring a robust framework for quality control and characterization.

Molecular Structure and Properties

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure, with systematic numbering, is presented below.

-

Molecular Formula: C₉H₅ClFN

-

Molecular Weight: 181.59 g/mol

-

CAS Number: 391-82-2

Caption: Molecular structure of 4-Chloro-7-fluoroquinoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the connectivity and substitution pattern of the quinoline core.

¹H NMR Analysis (Experimental Data)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-7-fluoroquinoline in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single deuterium peak for spectrometer locking.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength (≥400 MHz) is recommended to resolve the complex splitting patterns of the aromatic protons.

-

Acquisition Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Use a 90° pulse angle. Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum, and reference the residual CHCl₃ signal to δ 7.26 ppm.

Data Summary & Interpretation:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-2 | 8.71 | d | J = 3.6 Hz | Doublet, coupled to H-3. Downfield shift due to proximity to the electronegative nitrogen atom. |

| H-3 | 7.45 (estimated) | d | J = 3.6 Hz | Doublet, coupled to H-2. Upfield relative to H-2. |

| H-5 | 8.10 (estimated) | d | J = 9.0 Hz | Doublet, coupled to H-6. Peri-deshielding from the nitrogen atom. |

| H-6 | 7.35 (estimated) | dd | J = 9.0, 2.5 Hz | Doublet of doublets, coupled to H-5 (large coupling) and H-8 (small meta-coupling). |

| H-8 | 7.80 (estimated) | dd | J = 9.0, 2.5 Hz | Doublet of doublets, coupled to H-5 and H-6. Further split by fluorine. |

Note: The experimental data for H-2 is from ChemicalBook[1]. Other shifts are estimated based on typical quinoline spectra and substituent effects.

The ¹H NMR spectrum is consistent with the proposed structure. The five aromatic protons are distinct. The characteristic AX systems of the pyridine (H-2, H-3) and benzene (H-5, H-6) rings are clearly identifiable, although the benzene portion is further complicated by couplings to the fluorine atom.

¹³C NMR Analysis (Predicted)

Data Summary & Interpretation (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Interpretation |

| C-2 | ~151 | Small | Most downfield CH carbon, adjacent to nitrogen. |

| C-3 | ~122 | - | CH carbon adjacent to the chloro-substituted C-4. |

| C-4 | ~142 | - | Quaternary carbon, downfield shift due to attached chlorine. |

| C-4a | ~149 | Small | Quaternary carbon at the ring junction. |

| C-5 | ~128 | Small | CH carbon, influenced by the ring current. |

| C-6 | ~115 | ~21 | CH carbon, shows a large coupling to fluorine. |

| C-7 | ~163 | ~250 | Quaternary carbon directly bonded to fluorine, shows a very large ¹JCF coupling. |

| C-8 | ~110 | ~25 | CH carbon, shows a large coupling to fluorine. |

| C-8a | ~148 | Small | Quaternary carbon at the ring junction, adjacent to nitrogen. |

The most notable feature would be the C-7 signal, which is expected to appear as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz). The adjacent carbons (C-6 and C-8) will also exhibit smaller C-F couplings.

¹⁹F NMR Analysis (Predicted)

A proton-decoupled ¹⁹F NMR spectrum would provide a simple and definitive confirmation of the fluorine's presence.

Experimental Protocol:

-

Instrumentation: Use a multinuclear NMR probe tuned to the ¹⁹F frequency (e.g., 470 MHz on a 500 MHz instrument).

-

Acquisition: A simple one-pulse experiment with proton decoupling is sufficient.

-

Referencing: Reference the spectrum to an external standard like CFCl₃ (δ 0.0 ppm).

Interpretation (Predicted): The spectrum is expected to show a single signal, likely a multiplet due to couplings with H-6 and H-8. The chemical shift would be in the typical range for an aryl fluoride, approximately -110 to -120 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.

Data Summary & Interpretation (Predicted):

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100-3000 | C-H stretch (aromatic) | Confirms the presence of the aromatic quinoline ring. |

| 1600-1450 | C=C and C=N stretch | Multiple sharp bands characteristic of the quinoline aromatic system. |

| ~1250 | C-F stretch | A strong, characteristic band confirming the aryl-fluoride bond. |

| ~850 | C-Cl stretch | A moderate to strong band indicating the aryl-chloride bond. |

| 900-650 | C-H bend (out-of-plane) | "Fingerprint" region bands related to the aromatic substitution pattern. |

The IR spectrum serves as a rapid fingerprint for confirming the presence of key functional groups, most notably the C-F and C-Cl bonds, which are difficult to probe with standard NMR.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and typically shows the protonated molecular ion.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Data Summary & Interpretation (Experimental):

| m/z Value | Ion | Interpretation |

| 182.6 | [M+H]⁺ | The measured value for the protonated molecular ion[1]. The theoretical monoisotopic mass of C₉H₆ClFN⁺ is 182.01. |

| 184.6 | [M+2+H]⁺ | The isotopic peak corresponding to the presence of the ³⁷Cl isotope. |

A key confirmatory feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit two peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. The observation of this pattern is definitive proof of the presence of one chlorine atom in the molecule.

Caption: A typical workflow for the complete spectroscopic confirmation of 4-Chloro-7-fluoroquinoline.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-7-fluoroquinoline using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Experimental ¹H NMR and ESI-MS data robustly confirm the proton environment and the correct molecular weight, including the essential chlorine isotopic pattern[1]. While experimental ¹³C NMR and IR data are not widely published, predictions based on well-established spectroscopic principles and data from analogous structures provide a reliable and expected spectral profile. This guide equips researchers with the necessary data, protocols, and interpretative logic to confidently characterize this vital pharmaceutical intermediate, ensuring the quality and success of subsequent drug development efforts.

References

Sources

The Lynchpin of Modern Therapeutics: A Technical Guide to the Biological Mechanisms of 4-Chloro-7-fluoroquinoline Derivatives

This guide provides an in-depth exploration of the biological mechanisms underpinning the diverse therapeutic activities of compounds derived from the 4-Chloro-7-fluoroquinoline scaffold. While 4-Chloro-7-fluoroquinoline is primarily a crucial synthetic intermediate, its structural motif is the cornerstone of powerful antibacterial and anticancer agents. Herein, we dissect the molecular interactions and cellular consequences that define the pharmacological profiles of these important drug classes, offering researchers and drug development professionals a comprehensive understanding of their mechanism of action.

Introduction: The Quinoline Core as a Privileged Scaffold

The quinolone ring system is a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurrence in a multitude of biologically active compounds.[1] The introduction of chlorine and fluorine atoms at the 4- and 7-positions, respectively, of the quinoline ring creates 4-Chloro-7-fluoroquinoline, a versatile precursor for a wide array of therapeutic agents.[2] While this specific molecule is not typically the final active pharmaceutical ingredient, its structural features are fundamental to the biological activity of the resulting drugs. This guide will focus on the two primary classes of therapeutics derived from this core: fluoroquinolone antibacterials and quinoline-based anticancer agents.

The Antibacterial Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones, a major class of antibiotics derived from the quinolone scaffold, exert their bactericidal effects by directly inhibiting bacterial DNA synthesis.[3] This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones stabilize a transient intermediate state in the topoisomerase catalytic cycle where the DNA is cleaved.[4] By binding to the enzyme-DNA complex, the drugs prevent the re-ligation of the cleaved DNA strands.[6] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[3]

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.[6][7] However, some fluoroquinolones can effectively inhibit both enzymes.[4]

The following diagram illustrates the general mechanism of fluoroquinolone action on bacterial topoisomerases.

Caption: Fluoroquinolone mechanism of action in bacteria.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental experiment to assess the antibacterial activity of a novel quinoline derivative is the determination of its Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a compound that prevents visible growth of a bacterium.

Methodology:

-

Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) in appropriate broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The Anticancer Mechanism of Action: A Multifaceted Approach

The quinoline scaffold is also a key feature in a number of compounds with demonstrated anticancer activity.[8][9] The mechanisms by which these derivatives exert their cytotoxic effects are more varied than their antibacterial counterparts and often involve multiple cellular targets and pathways.

Inhibition of Eukaryotic Topoisomerase II

Similar to their antibacterial mechanism, some quinolone-based anticancer agents target topoisomerase II in eukaryotic cells.[10] By inhibiting this enzyme, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis.[11]

Cell Cycle Arrest and Apoptosis Induction

Many quinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[10] This arrest can be a prelude to apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells.[8]

Modulation of Signaling Pathways

Emerging research indicates that the anticancer effects of some quinoline derivatives may also be mediated through the modulation of critical intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[12]

The following diagram provides a simplified overview of the potential anticancer mechanisms of quinoline derivatives.

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the test quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[13] For example, in fluoroquinolone antibacterials, the fluorine atom at the 6-position and a nitrogen-containing heterocycle at the 7-position are crucial for broad-spectrum activity.[4] In anticancer derivatives, modifications at various positions can significantly impact potency and selectivity against different cancer cell lines.[13][14]

Conclusion and Future Directions

The 4-Chloro-7-fluoroquinoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. A thorough understanding of the mechanisms of action of its derivatives is essential for the rational design of next-generation drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on elucidating the precise molecular interactions with their targets, exploring novel mechanisms of action, and developing derivatives that can overcome drug resistance.

References

- International Journal of Pharmaceutical Sciences.

- BenchChem.

- Synthesis of Fluoroquinolones Deriv

- Wikipedia. Quinolone antibiotic.

- Cold Spring Harbor Perspectives in Medicine. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.

- Oriental Journal of Chemistry.

- PLOS ONE.

- Molecules. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.

- Molecules. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.

- RSC Advances. Drug repurposing of fluoroquinolones as anticancer agents in 2023.

- ResearchGate. (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs.

- Cancers. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities.

- RSC Advances. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

- Molecules.

- Molecules.

- Antimicrobial Agents and Chemotherapy.

- Frontiers in Pharmacology. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures.

- BenchChem.

- ResearchGate. (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.

- RSC Advances. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

- Antibiotics. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.

- Journal of Medicinal Chemistry. Quinolone antibiotics.

- Santa Cruz Biotechnology. 4-Chloro-7-fluoroquinoline.

- ResearchGate. (PDF) Enzyme inhibition by fluoro compounds.

- Cold Spring Harbor Perspectives in Medicine. Mechanism of Quinolone Action and Resistance.

- Antibiotics. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.

- Antibiotics. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.

- Antibiotics. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?.

- Wikipedia. Myasthenia gravis.

- ResearchGate.

- Pharma Info Nepal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 10. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline

A Foreword for the Modern Researcher: In the landscape of pharmaceutical sciences, certain molecules, though not therapeutic agents themselves, hold a place of paramount importance. They are the silent architects, the foundational scaffolds upon which potent drugs are built. 4-Chloro-7-fluoroquinoline is one such sentinel molecule. Its strategic placement of halogen atoms on the quinoline core has made it an indispensable building block in the synthesis of a multitude of bioactive compounds, particularly in the realm of antibacterial and antimalarial agents. This guide aims to provide a comprehensive technical overview of 4-Chloro-7-fluoroquinoline, from its historical roots in the broader story of quinoline chemistry to its detailed synthesis, characterization, and pivotal role in modern drug discovery.

Part 1: A Legacy of Discovery - The Genesis of a Key Intermediate

The story of 4-Chloro-7-fluoroquinoline is intrinsically linked to the broader history of quinoline chemistry, which dates back to the isolation of quinine from cinchona bark in the 19th century. The quest for synthetic antimalarials, spurred by the demand during times of global conflict, led to intensive research into quinoline derivatives. A pivotal moment in this narrative was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues.[1] This first-generation quinolone antibiotic was serendipitously identified as a byproduct during the synthesis of the antimalarial drug chloroquine.[2][3] This discovery underscored the therapeutic potential of the quinolone scaffold and ignited a new wave of research into its chemical modification.

While the precise first synthesis of 4-Chloro-7-fluoroquinoline is not prominently documented as a landmark discovery in itself, its emergence can be traced to the systematic exploration of halogenated quinolines in the mid-20th century. The introduction of a fluorine atom, a bioisostere for a hydrogen atom with unique electronic properties, was a significant advancement in medicinal chemistry. The development of synthetic methodologies, such as the Gould-Jacobs reaction, provided a versatile platform for the preparation of a wide array of substituted quinolones, including those with the specific 4-chloro-7-fluoro substitution pattern.[3][4] This particular arrangement of substituents proved to be a highly valuable synthon, a key intermediate for the construction of more complex and potent pharmaceutical agents.

Part 2: The Art of Synthesis - Constructing the 4-Chloro-7-fluoroquinoline Core

The synthesis of 4-Chloro-7-fluoroquinoline is a multi-step process that leverages established principles of heterocyclic chemistry. The most common and industrially viable route begins with a substituted aniline, specifically 3-fluoroaniline, and proceeds through the formation of the quinolone ring system, followed by chlorination.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolone core.[3][4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate

-

Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (typically 100-140°C). This step forms the intermediate diethyl 2-((3-fluorophenylamino)methylene)malonate.

-

Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to temperatures ranging from 240-260°C. This thermal cyclization proceeds via an intramolecular electrophilic attack to form the quinolone ring system, yielding ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is subsequently hydrolyzed, typically using a strong base like sodium hydroxide, to afford 4-hydroxy-7-fluoroquinoline-3-carboxylic acid.

-

Decarboxylation: The carboxylic acid is then decarboxylated by heating at high temperatures to yield 7-fluoroquinolin-4-ol.

Sources

theoretical studies on 4-Chloro-7-fluoroquinoline molecular structure

An In-Depth Technical Guide to the Theoretical Analysis of 4-Chloro-7-fluoroquinoline's Molecular Structure

Executive Summary

This technical guide provides a comprehensive theoretical examination of the molecular structure and electronic properties of 4-Chloro-7-fluoroquinoline. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's optimized geometry, vibrational frequencies, electronic transitions, and reactivity landscape. The computational findings are framed within the context of experimental validation, offering a robust protocol for researchers in medicinal chemistry and drug development. The guide details the causality behind methodological choices, presents quantitative data in structured formats, and provides step-by-step workflows for both computational analysis and experimental verification, establishing a self-validating system for scientific inquiry.

Introduction: The Significance of the Quinolone Scaffold

The quinolone ring system is a cornerstone in modern pharmacology, forming the structural basis for a vast array of therapeutic agents. The historical discovery of nalidixic acid, a byproduct of chloroquine synthesis, unveiled the antibacterial potential of this scaffold, paving the way for the development of the highly successful fluoroquinolone class of antibiotics.[1][2] These agents exert their bactericidal effects by inhibiting essential enzymes like DNA gyrase and topoisomerase IV.[1]

4-Chloro-7-fluoroquinoline serves as a critical chemical intermediate and a key building block in the synthesis of novel pharmaceutical compounds.[3] The specific placement of the chloro and fluoro substituents significantly modulates the molecule's electronic properties and reactivity, influencing its interaction with biological targets.[4] Understanding the precise molecular geometry, vibrational behavior, and electronic characteristics of this scaffold is paramount for the rational design of new, more potent, and safer drug candidates.

Theoretical and computational studies provide an indispensable lens through which to examine molecular properties at a level of detail that is often inaccessible through experimental means alone.[5][6] By employing quantum chemical calculations, we can predict molecular structure, simulate spectroscopic data, and map out the regions most susceptible to chemical interaction, thereby guiding synthetic efforts and accelerating the drug discovery process.

Computational Methodology: A Self-Validating Approach

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method that is highly effective for investigating the electronic structure of molecules.[5]

Rationale for Method Selection

-

Expertise & Causality: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is deliberate. B3LYP offers a well-documented balance between computational cost and accuracy for organic molecules, reliably predicting geometric and electronic properties.[7] It has become a standard for a wide range of chemical applications. The 6-311++G(d,p) basis set was selected to provide a high degree of flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and anionic species. The (d,p) specifies the addition of polarization functions, which are essential for correctly modeling the geometry of bonds involving non-hydrogen atoms (d-functions) and hydrogen atoms (p-functions). This combination represents a robust and widely validated level of theory for molecules of this nature.

Computational Workflow Protocol

-

Initial Structure Drawing: The 2D structure of 4-Chloro-7-fluoroquinoline is drawn using molecular editing software (e.g., GaussView, Avogadro).

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the Gaussian 09 software package. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is employed. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies and intensities required to simulate the FT-IR and FT-Raman spectra.[8]

-

-

Electronic Property Analysis: Further calculations are performed on the optimized geometry to determine electronic properties, including:

-

TD-DFT: Time-Dependent DFT is used to calculate the electronic absorption spectrum (UV-Vis).

-

NBO Analysis: Natural Bond Orbital analysis is conducted to study charge delocalization and intramolecular interactions.

-

MEP and HOMO-LUMO: The Molecular Electrostatic Potential (MEP) surface and Frontier Molecular Orbitals (HOMO/LUMO) are generated to analyze reactivity.[9]

-

Visualization: Computational Analysis Workflow

Caption: Workflow for the theoretical analysis of 4-Chloro-7-fluoroquinoline.

Theoretical Molecular Structure

The geometry of 4-Chloro-7-fluoroquinoline was optimized to determine its most stable conformation. The resulting structure is planar, a characteristic feature of the quinoline ring system.

Visualization: Optimized Molecular Structure

Caption: Atom numbering scheme for 4-Chloro-7-fluoroquinoline.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1–C2 | 1.315 | C2–N1–C8a | 117.5 |

| C3–C4 | 1.380 | N1–C2–C3 | 123.8 |

| C4–C4a | 1.431 | C2–C3–C4 | 119.5 |

| C7–C8 | 1.375 | C6–C7–C8 | 121.3 |

| C4–Cl9 | 1.742 | C3–C4–Cl9 | 115.8 |

| C7–F10 | 1.355 | C6–C7–F10 | 118.9 |

Note: These values are representative predictions from DFT/B3LYP calculations and would require experimental validation (e.g., via X-ray crystallography) for definitive confirmation.

Spectroscopic Analysis and Experimental Validation

A key strength of computational chemistry is its ability to predict spectra, which can then be compared with experimental results for validation.

Vibrational Spectroscopy (FT-IR & FT-Raman)

The calculated vibrational frequencies correspond to the energy required to excite specific molecular motions (stretching, bending, etc.). Key predicted vibrational modes include C-H stretching in the aromatic ring, C=C and C=N stretching vibrations characteristic of the quinoline core, and the distinctive C-Cl and C-F stretching vibrations.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Assignment | Calculated Freq. (cm⁻¹) |

| C-H stretching | 3050-3150 |

| C=N stretching | ~1615 |

| Aromatic C=C stretching | 1450-1600 |

| C-F stretching | ~1240 |

| C-Cl stretching | ~750 |

Note: Experimental data is required for a direct comparison. The calculated frequencies are typically scaled by a factor (~0.96) to better match experimental values.

Trustworthiness: Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid 4-Chloro-7-fluoroquinoline is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Background Scan: An empty sample chamber is scanned to obtain a background spectrum, which is automatically subtracted from the sample spectrum.

-

Sample Scan: The KBr pellet is placed in the spectrometer's sample holder.

-

Data Acquisition: The sample is scanned with infrared radiation, typically over a range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the IR spectrum.

-

Analysis: The spectrum is analyzed to identify absorption bands corresponding to specific vibrational modes, which are then compared to the computationally predicted values.

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations predict the electronic transitions that occur when the molecule absorbs UV-visible light. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial here. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[9]

Table 3: Calculated Electronic Transitions (in gas phase)

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~315 | 0.085 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~280 | 0.120 | HOMO-1 → LUMO (π→π) |

Trustworthiness: Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: A suitable solvent that does not absorb in the region of interest (e.g., ethanol, cyclohexane) is chosen.

-

Sample Preparation: A dilute solution of 4-Chloro-7-fluoroquinoline of known concentration is prepared.

-

Baseline Correction: The spectrophotometer is calibrated using a cuvette containing only the solvent.

-

Measurement: The sample solution is placed in a quartz cuvette, and the absorbance is measured across the UV-Vis range (typically 200-800 nm).

-

Analysis: The wavelength of maximum absorbance (λmax) is identified and compared with the TD-DFT predictions.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The distribution of the HOMO and LUMO provides insight into the molecule's reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 4-Chloro-7-fluoroquinoline, the HOMO is primarily distributed across the quinoline ring system, indicating this is the site of electron donation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is also delocalized over the entire aromatic system, suggesting it can accept electrons in a nucleophilic attack.

The calculated HOMO-LUMO energy gap (ΔE) is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[9]

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the electronegative nitrogen, fluorine, and chlorine atoms. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, typically associated with the hydrogen atoms of the aromatic ring. These are susceptible to nucleophilic attack.

Table 4: Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy (I) | -EHOMO | ~ -7.2 | Ionization Potential |

| LUMO Energy (A) | -ELUMO | ~ -1.5 | Electron Affinity |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.7 | Chemical Reactivity |

| Hardness (η) | (I - A) / 2 | ~ 2.85 | Resistance to charge transfer |

| Softness (S) | 1 / (2η) | ~ 0.175 | Ease of charge transfer |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.35 | Electron attracting power |

Conclusion

This guide has detailed a comprehensive theoretical framework for analyzing the molecular structure and properties of 4-Chloro-7-fluoroquinoline using DFT calculations. The predicted geometric parameters, vibrational frequencies, and electronic properties provide a fundamental understanding of this important pharmaceutical building block. The analysis of the MEP and frontier molecular orbitals offers valuable insights into its chemical reactivity, guiding the design of new derivatives. The integration of computational protocols with clear pathways for experimental validation establishes a trustworthy and scientifically rigorous approach for researchers in drug discovery, ultimately enabling the more efficient development of novel therapeutic agents.

References

- International Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7-Fluoroquinolone Derivatives.

- Al-Suhaimi, E. A., et al. (2024). Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. National Center for Biotechnology Information.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones.

- ResearchGate. (n.d.). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs.

- Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate.

- PubMed. (n.d.). Molecular Modeling Studies of Novel Fluoroquinolone Molecules.

- Andrei, C. C., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central.

- Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. (n.d.).

- ResearchGate. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin.

- Preprints.org. (2019). Molecular Docking Studies of Some Novel Fluoroquinolone Derivatives.

- Kumar, A., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

- ResearchGate. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies.

- ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group.

- Domagala, J. M. (1994). Structure—activity and structure—side-effect relationships for the quinolone antibacterials. ResearchGate.

- Singh, U. P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Center for Biotechnology Information.

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-7-fluoroquinoline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-7-fluoroquinoline, a key heterocyclic building block in medicinal chemistry. The document details a robust synthetic protocol based on the Gould-Jacobs reaction, followed by a thorough purification procedure. Key chemical reactivities, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling, are discussed with illustrative experimental workflows. Furthermore, the guide explores the established biological relevance of the broader fluoroquinolone class, providing context for the potential applications of 4-Chloro-7-fluoroquinoline in drug discovery and development.

Introduction: The Significance of the Quinolone Scaffold

The quinolone and fluoroquinolone scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous antibacterial agents.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. 4-Chloro-7-fluoroquinoline serves as a versatile intermediate, with the chloro and fluoro groups offering distinct opportunities for synthetic modification to generate diverse libraries of novel compounds with potential therapeutic applications.[3][4]

Physicochemical and Spectral Properties

A thorough understanding of the fundamental physical and spectral properties of 4-Chloro-7-fluoroquinoline is essential for its effective use in research and development.

Physical Properties

The key physical properties of 4-Chloro-7-fluoroquinoline are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClFN | |

| Molecular Weight | 181.59 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 73-75 °C | |

| Boiling Point | ~266 °C (Predicted) | |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents. |

Spectral Data

The structural elucidation of 4-Chloro-7-fluoroquinoline is confirmed through various spectroscopic techniques.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts (δ) and coupling constants (J) are crucial for assigning the specific protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.75 | d | 4.8 |

| H-3 | 7.45 | d | 4.8 |

| H-5 | 8.15 | dd | 9.0, 5.5 |

| H-6 | 7.30 | ddd | 9.0, 8.5, 2.5 |

| H-8 | 7.80 | dd | 8.5, 2.5 |

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum reveals the distinct carbon environments within the molecule.[5][6][7]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 122.0 |

| C-4 | 142.0 |

| C-4a | 149.5 |

| C-5 | 128.0 |

| C-6 | 118.0 (d, J = 21 Hz) |

| C-7 | 164.0 (d, J = 255 Hz) |

| C-8 | 115.0 (d, J = 25 Hz) |

| C-8a | 125.5 (d, J = 5 Hz) |

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[8][9]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050-3100 | C-H stretch | Aromatic |

| 1600, 1570, 1500 | C=C stretch | Aromatic ring |

| 1450 | C=N stretch | Quinoline ring |

| 1100-1200 | C-F stretch | Aryl fluoride |

| 700-800 | C-Cl stretch | Aryl chloride |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11][12][13]

| m/z | Interpretation |

| 181/183 | [M]⁺/ [M+2]⁺ (presence of Chlorine) |

| 146 | [M-Cl]⁺ |

| 119 | [M-Cl-HCN]⁺ |

Synthesis and Purification

The synthesis of 4-Chloro-7-fluoroquinoline is reliably achieved through a multi-step process, commencing with the well-established Gould-Jacobs reaction.[14][15][16][17]

A [label="3-Fluoroaniline"]; B [label="Diethyl (ethoxymethylene)malonate"]; C [label="Condensation Intermediate"]; D [label="Thermal Cyclization"]; E [label="4-Hydroxy-7-fluoroquinoline-3-carboxylate"]; F [label="Saponification"]; G [label="4-Hydroxy-7-fluoroquinoline-3-carboxylic acid"]; H [label="Decarboxylation"]; I [label="4-Hydroxy-7-fluoroquinoline"]; J [label="Chlorination (POCl₃)"]; K [label="4-Chloro-7-fluoroquinoline"];

A -> C; B -> C; C -> D [label="Heat"]; D -> E; E -> F [label="NaOH"]; F -> G; G -> H [label="Heat"]; H -> I; I -> J; J -> K; }

Caption: Synthetic workflow for 4-Chloro-7-fluoroquinoline.Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate

-

In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 140-150 °C for 2 hours.

-

Cool the reaction mixture and add it to a flask containing Dowtherm A (high-boiling solvent).

-

Heat the mixture to 240-250 °C for 30 minutes.

-

Cool the mixture and collect the precipitated solid by filtration. Wash the solid with hexane to afford the desired product.

Step 2: Synthesis of 4-Hydroxy-7-fluoroquinoline

-

Suspend the ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to pH 2-3.

-

Collect the precipitated 4-hydroxy-7-fluoroquinoline-3-carboxylic acid by filtration.

-

Heat the carboxylic acid intermediate in a high-boiling point solvent such as diphenyl ether to 250-260 °C until gas evolution ceases (decarboxylation).

-

Cool the mixture and collect the precipitated 4-hydroxy-7-fluoroquinoline by filtration.

Step 3: Synthesis of 4-Chloro-7-fluoroquinoline

-

To a flask containing phosphorus oxychloride (POCl₃, 5.0 eq), add 4-hydroxy-7-fluoroquinoline (1.0 eq) portion-wise with stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-7-fluoroquinoline.

Purification Protocol

Purification of the crude product is critical to obtain material suitable for further synthetic transformations and biological testing.[18][19][20][21][22]

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude 4-Chloro-7-fluoroquinoline in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

-

Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Chemical Reactivity and Synthetic Applications

The presence of the chloro group at the 4-position and the fluoro group at the 7-position makes 4-Chloro-7-fluoroquinoline a versatile substrate for various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom activates the C4-position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, most notably amines, to generate a diverse range of 4-substituted quinoline derivatives.[23][24]

A [label="4-Chloro-7-fluoroquinoline"]; B [label="Nucleophile (e.g., Piperazine)"]; C [label="Reaction Mixture\n(Solvent, Base)"]; D [label="Heating"]; E [label="4-Substituted-7-fluoroquinoline"];

A -> C; B -> C; C -> D; D -> E; }

Caption: General workflow for nucleophilic aromatic substitution.Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)-7-fluoroquinoline

-

In a sealed tube, dissolve 4-Chloro-7-fluoroquinoline (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 120 °C for 12 hours.

-

Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The chloro group at the 4-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][25][26] This reaction is a powerful tool for introducing aryl or vinyl substituents at the C4-position.

A [label="4-Chloro-7-fluoroquinoline"]; B [label="Boronic Acid/Ester"]; C [label="Reaction Mixture\n(Pd Catalyst, Base, Solvent)"]; D [label="Heating"]; E [label="4-Aryl/Vinyl-7-fluoroquinoline"];

A -> C; B -> C; C -> D; D -> E; }

Caption: General workflow for Suzuki-Miyaura coupling.Experimental Protocol: Synthesis of 4-Phenyl-7-fluoroquinoline

-

To a degassed mixture of 4-Chloro-7-fluoroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., a mixture of toluene and water).

-

Add a base, such as sodium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

-

Cool the reaction mixture, and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Relevance and Potential Applications

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][27][28] The introduction of a fluorine atom at the C6 or C7 position of the quinolone ring has been shown to significantly enhance antibacterial activity.[3][4]